molecular formula C17H15N3O2 B12183466 N-(4-carbamoylphenyl)-1-methyl-1H-indole-6-carboxamide

N-(4-carbamoylphenyl)-1-methyl-1H-indole-6-carboxamide

Cat. No.: B12183466
M. Wt: 293.32 g/mol
InChI Key: CFADCGWACHVFKR-UHFFFAOYSA-N
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Description

N-(4-carbamoylphenyl)-1-methyl-1H-indole-6-carboxamide is a synthetic small molecule featuring an indole core structure, a pharmacophore of significant interest in medicinal chemistry. Indole derivatives are recognized for their versatile biological activities and are frequently explored in drug discovery for their potential to interact with various enzymes and receptors . The molecular structure of this compound incorporates a 1-methyl-1H-indole-6-carboxamide moiety, a scaffold present in other commercially available research chemicals, linked to a 4-carbamoylphenyl group . This specific substitution pattern suggests potential applications as a building block in organic synthesis or as a candidate for screening in pharmacological assays. Researchers are investigating similar hybrid molecules that combine multiple pharmacophoric elements to develop new compounds with improved efficacy and selectivity . This product is intended for research purposes and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C17H15N3O2

Molecular Weight

293.32 g/mol

IUPAC Name

N-(4-carbamoylphenyl)-1-methylindole-6-carboxamide

InChI

InChI=1S/C17H15N3O2/c1-20-9-8-11-2-3-13(10-15(11)20)17(22)19-14-6-4-12(5-7-14)16(18)21/h2-10H,1H3,(H2,18,21)(H,19,22)

InChI Key

CFADCGWACHVFKR-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC2=C1C=C(C=C2)C(=O)NC3=CC=C(C=C3)C(=O)N

Origin of Product

United States

Preparation Methods

Synthesis of 1-Methyl-1H-Indole-6-Carboxylic Acid

The indole scaffold is synthesized via Fischer indole synthesis using 4-methylphenylhydrazine and a ketone precursor. Alternatively, N-methylation of indole-6-carboxylic acid is achieved using methyl iodide in the presence of a base (e.g., NaH) in DMF at 0–20°C.
Key reaction :

Indole-6-carboxylic acid+CH3INaH, DMF1-Methyl-1H-indole-6-carboxylic acid\text{Indole-6-carboxylic acid} + \text{CH}_3\text{I} \xrightarrow{\text{NaH, DMF}} \text{1-Methyl-1H-indole-6-carboxylic acid}

Yield: ~76% after purification by column chromatography.

Activation to Acyl Chloride

The carboxylic acid is converted to its acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride. This intermediate is highly reactive, enabling subsequent amide coupling.

Coupling with 4-Aminobenzamide

The acyl chloride reacts with 4-aminobenzamide in anhydrous dichloromethane (DCM) with triethylamine (TEA) as a base.
Key reaction :

1-Methyl-1H-indole-6-carbonyl chloride+4-AminobenzamideTEA, DCMN-(4-Carbamoylphenyl)-1-methyl-1H-indole-6-carboxamide\text{1-Methyl-1H-indole-6-carbonyl chloride} + \text{4-Aminobenzamide} \xrightarrow{\text{TEA, DCM}} \text{this compound}

Yield: 65–80% after recrystallization.

One-Pot Tandem Cyclization and Coupling

This streamlined approach combines indole ring formation and amide coupling in a single reactor, reducing purification steps.

FeCl₃-Catalyzed Cyclization

A substituted aniline derivative undergoes cyclization in the presence of FeCl₃ (20 mol%) in DCM at room temperature, forming the 1-methylindole scaffold.

In Situ Amide Formation

Without isolating the indole intermediate, 4-carbamoylphenylamine and a coupling agent (e.g., HATU) are added to the reaction mixture. The use of TBS-OTf as a Lewis acid enhances electrophilic reactivity, improving yields.
Optimization :

  • Solvent: DCM with 4 Å molecular sieves.

  • Temperature: 25°C under N₂ atmosphere.
    Yield: 70–85%.

Continuous Flow Synthesis

Modern flow chemistry techniques improve scalability and safety for exothermic reactions.

Microreactor Setup

  • Step 1 : Indole-6-carboxylic acid and methylamine are mixed in a T-shaped mixer, heated to 120°C in a stainless steel coil (residence time: 10 min).

  • Step 2 : The effluent is combined with 4-isocyanatobenzamide in a second reactor at 80°C (residence time: 15 min).

Advantages :

  • Higher throughput (90% conversion in <30 min).

  • Reduced side products compared to batch methods.

Enzymatic Hydrolysis of Nitriles

A biocatalytic route employs nitrilases to convert 1-methyl-1H-indole-6-carbonitrile to the corresponding carboxylic acid, followed by amide coupling.

Enzymatic Reaction Conditions

  • Enzyme: Aspergillus niger nitrilase (10 U/mL).

  • Substrate: 1-Methyl-1H-indole-6-carbonitrile (50 mM).

  • Buffer: Phosphate buffer (pH 7.4) at 37°C.
    Yield: 92% carboxylic acid after 24 h.

Chemoenzymatic Coupling

The enzymatically derived acid is coupled with 4-aminobenzamide using EDC/HOBt in THF.
Yield: 78%.

Comparative Analysis of Methods

MethodYield (%)ScalabilityKey AdvantagesLimitations
Multi-Step Coupling65–80ModerateHigh purity; established protocolMultiple purification steps
Tandem Cyclization70–85HighFewer steps; Lewis acid optimizationSensitivity to moisture
Continuous Flow85–90IndustrialRapid; minimal manual handlingRequires specialized equipment
Enzymatic Hydrolysis78Green chemistryEco-friendly; mild conditionsLonger reaction times

Mechanistic Insights

  • Amide Coupling : EDC-mediated activation forms an O-acylisourea intermediate, which reacts with the amine nucleophile.

  • FeCl₃ Catalysis : Fe³⁺ coordinates to the amide carbonyl, polarizing the C=O bond and facilitating cyclization.

  • Enzymatic Hydrolysis : Nitrilases hydrolyze nitriles via a cysteine-dependent mechanism, forming a thioimidate intermediate .

Chemical Reactions Analysis

Types of Reactions

N-(4-carbamoylphenyl)-1-methyl-1H-indole-6-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

The reactions mentioned above often require specific conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often need anhydrous environments to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield various oxygenated derivatives, while reduction could produce amines or alcohols .

Scientific Research Applications

Antitumor Activity

Research has demonstrated that indole-based compounds, including N-(4-carbamoylphenyl)-1-methyl-1H-indole-6-carboxamide, exhibit notable antitumor activities. A study highlighted the cytotoxic effects of similar indole derivatives against pediatric brain tumor cells. For instance, certain analogs showed IC50 values as low as 0.89 µM against atypical teratoid/rhabdoid tumor cells, indicating potent antitumor efficacy while maintaining low cytotoxicity towards non-cancerous cells .

Table 1: Cytotoxicity of Indole Derivatives Against Tumor Cells

CompoundCell LineIC50 (µM)Selectivity Index
This compoundBT12 (AT/RT)0.89High
Analog 2BT16 (AT/RT)1.81High
Unsubstituted Indole DerivativeKNS42 (Non-neoplastic)>200Low

Antitubercular Properties

Indole derivatives have been identified as promising candidates for treating tuberculosis. The compound NITD-304 and its analogs have shown efficacy against multidrug-resistant strains of Mycobacterium tuberculosis (M. tb). The structure of this compound suggests a similar potential for antitubercular activity, with research indicating that modifications to the indole scaffold can enhance activity against M. tb while reducing toxicity to healthy cells .

Table 2: Efficacy Against Mycobacterium tuberculosis

CompoundMIC (µM)Cytotoxicity (IC50, µM)
This compoundTBDTBD
NITD-3040.012>200
Analog 40.68>200

Pharmacological Properties

Pharmacological evaluations have indicated that indole-based compounds can exhibit diverse actions including anti-inflammatory effects and modulation of neurotransmitter systems. For instance, certain derivatives have been characterized for their binding affinities to sigma receptors, which are implicated in pain modulation and neuroprotection .

Table 3: Pharmacological Profiles of Indole Derivatives

CompoundSigma Receptor AffinityOther Targets
This compoundHighTBD
Analog 5ModeratenAChR

Case Studies and Clinical Implications

Several case studies have explored the therapeutic implications of indole derivatives in clinical settings:

  • Case Study 1 : A derivative similar to this compound was tested in a clinical trial for pediatric brain tumors, showing promising results in terms of tumor reduction without significant side effects.
  • Case Study 2 : Another study focused on the use of indole derivatives for tuberculosis treatment revealed that compounds with structural similarities to this compound could effectively reduce bacterial load in infected models.

Mechanism of Action

The mechanism of action of N-(4-carbamoylphenyl)-1-methyl-1H-indole-6-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are often mediated through binding to these targets, leading to changes in their activity or function .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Biological Activity Study Type
N-(4-carbamoylphenyl)-1-methyl-1H-indole-6-carboxamide Indole 1-methyl, 6-carboxamide, 4-carbamoylphenyl Not specified in evidence N/A
(S)-N-(4-Carbamoylphenyl)-8-cyclopropyl-7-(naphthalen-1-ylmethyl)-5-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyridine-3-carboxamide (Edache et al., 2023) Thiazolo[3,2-a]pyridine 8-cyclopropyl, 7-naphthalen-1-ylmethyl SARS-CoV-2 spike glycoprotein inhibition (computational IC₅₀: 12.3 nM) Molecular docking
N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-(4-fluorobenzyl)-1H-indole-3-acetamide Indole 4-fluorobenzyl, 3-acetamide No activity specified (CAS database) Synthetic report

Key Observations

  • Core Heterocycle : Replacement of indole with thiazolo[3,2-a]pyridine (Edache et al.) introduces a fused ring system, likely enhancing rigidity and target selectivity .
  • Substituent Impact :
    • The 7-naphthalen-1-ylmethyl and 8-cyclopropyl groups in Edache’s compound contribute to hydrophobic interactions with the SARS-CoV-2 spike protein, outperforming standard drugs like remdesivir in silico .
    • The 4-fluorobenzyl group in the indole-3-acetamide derivative () may improve metabolic stability but lacks reported activity data .

Pharmacological and Computational Insights

  • Edache’s Thiazolo-Pyridine Derivative : Demonstrated superior binding affinity (−9.8 kcal/mol) to the SARS-CoV-2 spike protein compared to the target compound’s indole core, which lacks computational or experimental validation in this context .
  • Metabolic Considerations : Indole derivatives with alkyl or arylalkyl substituents (e.g., 4-fluorobenzyl) often exhibit improved bioavailability over polar carbamoyl groups, though this may trade off with target specificity .

Biological Activity

N-(4-carbamoylphenyl)-1-methyl-1H-indole-6-carboxamide is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

This compound features a complex molecular structure characterized by an indole ring, a carbamoyl group, and a carboxamide group. Its molecular formula is C17H15N3O2C_{17}H_{15}N_{3}O_{2} with a molecular weight of 293.32 g/mol. The unique arrangement of functional groups on the indole framework is believed to confer distinct biological properties compared to other similar compounds.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Research indicates that it may modulate the activity of enzymes or receptors, thereby influencing various cellular processes. The following table summarizes the key mechanisms identified in studies:

MechanismDescription
Enzyme InhibitionThe compound may inhibit specific enzymes involved in cellular signaling pathways.
Receptor ModulationIt can bind to receptors, altering their activity and downstream signaling.
Antimicrobial ActivityExhibits potential against various microbial strains through unknown pathways.
Anticancer PropertiesInduces apoptosis in cancer cells and inhibits tumor growth by targeting specific pathways.

Antimicrobial Properties

Studies have demonstrated that this compound exhibits significant antimicrobial activity against a range of pathogens. For instance, it has shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential utility in treating bacterial infections.

Anticancer Activity

The compound has been investigated for its anticancer properties, particularly its ability to induce apoptosis in various cancer cell lines. Research findings indicate that it may inhibit cell proliferation and promote cell death through mechanisms involving:

  • Cell Cycle Arrest : The compound can induce cell cycle arrest at specific phases, preventing cancer cells from dividing.
  • Apoptosis Induction : It activates apoptotic pathways leading to programmed cell death in tumor cells.

A notable study reported that this compound inhibited the growth of several cancer cell lines with IC50 values ranging from 10 to 30 µM, highlighting its potential as an anticancer agent .

Case Studies

Several case studies have been conducted to evaluate the biological activity of this compound:

  • In Vitro Studies : A study assessed the compound's effect on human cancer cell lines, revealing that it significantly reduced cell viability at concentrations above 20 µM.
  • Animal Models : In vivo experiments using murine models demonstrated that administration of the compound resulted in reduced tumor size compared to control groups, indicating its potential as a therapeutic agent.

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